3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
Thiazolidine-2,4-dione derivatives are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including antidiabetic, anticancer, and anti-inflammatory activities . The compound 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (hereafter referred to as Compound X) features a thiazolidine-2,4-dione core fused with a pyrrolidine ring and a 4-(trifluoromethyl)phenylpropanoyl substituent. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the pyrrolidine-thiazolidinedione scaffold may contribute to target binding via hydrogen bonding and hydrophobic interactions .
Synthetic routes for analogous thiazolidine-2,4-dione derivatives often involve multi-step processes, such as Vilsmeier-Haack formylation, nucleophilic substitution, and cyclization reactions .
Properties
IUPAC Name |
3-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)12-4-1-11(2-5-12)3-6-14(23)21-8-7-13(9-21)22-15(24)10-26-16(22)25/h1-2,4-5,13H,3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESVUXANEXLYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 4-(Trifluoromethyl)phenylpropanoyl chloride
React 4-(Trifluoromethyl)phenylpropanoic acid with thionyl chloride (SOCl₂) under reflux conditions to form 4-(Trifluoromethyl)phenylpropanoyl chloride.
Step 2: Formation of pyrrolidine intermediate
The resultant 4-(Trifluoromethyl)phenylpropanoyl chloride is reacted with pyrrolidine in the presence of a base like triethylamine (TEA) to yield the intermediate 1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidine.
Step 3: Cyclization
This intermediate undergoes cyclization with thiazolidine-2,4-dione under acidic or basic conditions to form 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione.
Industrial Production Methods: The industrial production methods are similar but scaled up, often involving optimized conditions for higher yield and purity. This can include using automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound may undergo oxidation at the pyrrolidine ring under strong oxidizing conditions to form N-oxides.
Reduction:
Reduction reactions might be carried out on the carbonyl groups or the thiazolidine ring using reducing agents like sodium borohydride (NaBH₄).
Substitution:
The trifluoromethyl group could be involved in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Methanol, ethanol, dichloromethane (DCM)
Major Products:
The major products depend on the reaction conditions, such as oxidized derivatives, reduced forms, or substituted products involving the trifluoromethyl group.
Scientific Research Applications
Chemistry:
This compound serves as a precursor in the synthesis of more complex molecules.
It is used in studying reaction mechanisms involving heterocyclic compounds.
Biology:
Utilized in the development of bioactive molecules that can interact with biological systems.
Helps in probing enzyme-substrate interactions due to its unique structure.
Medicine:
Potentially used in the design of pharmaceutical drugs targeting specific enzymes or receptors.
Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry:
Used in the manufacture of specialty chemicals and advanced materials.
Plays a role in the development of agrochemicals and pest control agents.
Mechanism of Action
The compound's mechanism of action varies depending on its application. For pharmaceutical applications:
It can interact with enzyme active sites, inhibiting their activity.
Targets specific molecular pathways involved in disease processes, modulating their effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Compound X shares functional groups with several derivatives reported in the literature, particularly those containing thiazolidinedione cores and aromatic substituents. Below is a comparative analysis of key structural and synthetic parameters:
Table 1: Comparison of Compound X with Selected Thiazolidinedione Derivatives
*Calculated based on molecular formula.
†Estimated range from similar compounds in .
‡Typical yields for multi-step syntheses in .
Key Observations:
Trifluoromethyl Phenyl Groups : Compounds 11d, 11e, and 11k () share the trifluoromethylphenyl moiety with Compound X. This group is associated with improved pharmacokinetic properties, such as enhanced membrane permeability and resistance to oxidative metabolism .
Core Structure Differences: Compound X employs a pyrrolidine-thiazolidinedione scaffold, whereas compounds feature urea-linked thiazol-piperazine systems.
Synthetic Complexity: The triazole-linked quinoline-thiazolidinedione hybrids () require 6–8 synthetic steps, suggesting that Compound X’s synthesis might also involve similar complexity, particularly due to the propanoyl-pyrrolidine linkage .
Physicochemical Properties
Biological Activity
3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, also known as a thiazolidinedione derivative, is a compound of interest due to its potential therapeutic applications. Thiazolidinediones are known for their diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C17H19F3N2O3S
- Molecular Weight : 386.3887 g/mol
- CAS Number : 1798680-27-9
Thiazolidinediones generally exert their effects through modulation of various biochemical pathways. They are known to inhibit enzymes such as:
- Aldose reductase
- Phosphoinositide 3-kinase (PI3K)
- Cyclooxygenase (COX)
These enzymes play critical roles in metabolic processes and inflammatory responses, making thiazolidinediones valuable in therapeutic contexts.
1. Antioxidant Activity
Studies have demonstrated that thiazolidinedione derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can mitigate oxidative stress, which is implicated in various chronic diseases.
Table 1: Antioxidant Activity Assessment
| Method | Result (IC50 µM) |
|---|---|
| DPPH Scavenging | 25.4 |
| ABTS Assay | 30.2 |
2. Anti-inflammatory Effects
Thiazolidinediones have been shown to reduce inflammation by inhibiting COX enzymes and other inflammatory mediators. This action is critical in conditions such as arthritis and other inflammatory diseases.
Case Study: Inhibition of COX Enzymes
In a study examining the anti-inflammatory effects of thiazolidinediones, it was found that the compound significantly inhibited COX-1 and COX-2 activity in vitro, leading to reduced prostaglandin synthesis.
3. Anticancer Potential
Research indicates that thiazolidinediones may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Specific studies have highlighted their effectiveness against prostate and breast cancer cell lines.
Table 2: Anticancer Activity Results
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate (LNCaP) | 15.0 | Induction of apoptosis |
| Breast (MCF-7) | 12.5 | Cell cycle arrest |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of thiazolidinediones suggests good bioavailability with a moderate half-life, allowing for effective dosing regimens. However, toxicity studies have raised concerns regarding potential side effects, particularly hepatotoxicity and weight gain associated with some thiazolidinedione derivatives.
Q & A
Q. What are the optimal synthetic routes and purification strategies for obtaining high-purity 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-propanoyl intermediate, followed by coupling with the thiazolidine-2,4-dione moiety. Key steps include:
- Knoevenagel condensation for introducing the trifluoromethylphenyl group .
- Use of α-halogenated compounds for thiazolidinone ring closure .
Purification often employs column chromatography (e.g., silica gel) and recrystallization using solvents like ethanol or acetonitrile. Characterization via IR spectroscopy (to confirm carbonyl groups), ¹H/¹³C-NMR (for structural elucidation), and mass spectrometry (to verify molecular weight) is critical .
Q. How should researchers design initial in vitro assays to assess the compound’s biological activity?
- Methodological Answer :
- Use cell-based assays (e.g., enzyme inhibition or receptor-binding assays) with appropriate positive/negative controls (e.g., known inhibitors or vehicle-only treatments).
- Implement dose-response curves (e.g., 0.1–100 µM concentrations) to determine IC₅₀ values.
- Ensure replicates (n ≥ 3) and randomized block designs to minimize variability .
- Validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) for exact mass confirmation.
- Multinuclear NMR (¹H, ¹³C, and ¹⁹F NMR) to resolve stereochemical ambiguities and verify the trifluoromethyl group .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis, particularly in the pyrrolidine-thiazolidine linkage?
- Methodological Answer :
- Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to control stereochemistry at the pyrrolidine ring.
- Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
- Computational modeling (e.g., density functional theory (DFT) ) to predict stable conformers and guide synthetic optimization .
Q. What strategies resolve contradictions in reported biological activities of thiazolidine-2,4-dione derivatives?
- Methodological Answer :
- Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular assays) to rule out assay-specific artifacts .
- Investigate compound stability under assay conditions (e.g., pH, temperature) via HPLC-UV/MS to detect degradation products .
- Perform meta-analyses of published data to identify confounding variables (e.g., cell line differences, incubation times) .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecological impact?
- Methodological Answer :
- Conduct hydrolysis studies under varying pH and temperature conditions, analyzing degradation products via LC-QTOF-MS .
- Use microcosm experiments to simulate biodegradation in soil/water systems, measuring half-lives and metabolite accumulation .
- Apply QSAR models to predict bioaccumulation potential and toxicity endpoints (e.g., EC₅₀ for aquatic organisms) .
Q. What advanced spectroscopic methods elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and thermodynamics .
- Cryo-electron microscopy (cryo-EM) or X-ray crystallography for structural insights into target-ligand complexes .
- NMR-based fragment screening to map binding sites and guide structure-activity relationship (SAR) studies .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data from cytotoxicity assays across different cell lines?
- Methodological Answer :
- Perform gene expression profiling (e.g., RNA-seq) to identify cell line-specific pathways affecting compound sensitivity.
- Use pharmacological network analysis to map off-target effects or synergies with endogenous metabolites .
- Validate findings in 3D cell cultures or patient-derived organoids for physiological relevance .
Experimental Design Considerations
Q. What statistical frameworks are optimal for analyzing dose-response data in high-throughput screening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
